molecular formula C15H19ClN2O B13759747 N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride CAS No. 77234-73-2

N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride

Cat. No.: B13759747
CAS No.: 77234-73-2
M. Wt: 278.78 g/mol
InChI Key: SSKFWNWEKJXPGN-UHFFFAOYSA-N
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Description

N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This particular compound is characterized by the presence of a sec-butyl group attached to the benzoyl moiety, which is further linked to an imidazole ring through a methyl bridge. The hydrochloride salt form enhances its solubility in water, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 4-sec-butylbenzoyl chloride with a suitable methylating agent to form the benzoyl intermediate.

    Imidazole Ring Formation: The benzoyl intermediate is then reacted with imidazole under basic conditions to form the desired imidazole derivative.

    Hydrochloride Salt Formation: The final step involves the conversion of the imidazole derivative to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the imidazole ring or the benzoyl moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazole compounds.

Scientific Research Applications

N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and other biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes, receptors, or other proteins, leading to inhibition or modulation of their activity. The sec-butylbenzoyl moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methylimidazole: An imidazole derivative with a methyl group at the nitrogen position.

    4-Methylimidazole: An imidazole derivative with a methyl group at the fourth carbon position.

    Benzimidazole: A compound with a fused benzene and imidazole ring system.

Uniqueness

N-((4-sec-Butylbenzoyl)methyl)imidazole hydrochloride is unique due to the presence of the sec-butylbenzoyl moiety, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

77234-73-2

Molecular Formula

C15H19ClN2O

Molecular Weight

278.78 g/mol

IUPAC Name

1-(4-butan-2-ylphenyl)-2-(1H-imidazol-1-ium-1-yl)ethanone;chloride

InChI

InChI=1S/C15H18N2O.ClH/c1-3-12(2)13-4-6-14(7-5-13)15(18)10-17-9-8-16-11-17;/h4-9,11-12H,3,10H2,1-2H3;1H

InChI Key

SSKFWNWEKJXPGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=CC=C(C=C1)C(=O)C[NH+]2C=CN=C2.[Cl-]

Origin of Product

United States

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